REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11](=[O:13])[CH3:12]>[Ni].C(OCC)(=O)C>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11](=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)C=CC(C)=O)(F)F
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred under a hydrogen atmosphere and at standard pressure for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is subsequently filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure, whereby the title compound
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=CC=C1)CCC(C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |